molecular formula C17H18N4O5S B12139126 Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}a cetate

Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}a cetate

Cat. No.: B12139126
M. Wt: 390.4 g/mol
InChI Key: WBZMDMLWRBHWGK-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is a complex organic compound that features a triazole ring, furyl groups, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-furylmethylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazole-3-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate can undergo various chemical reactions, including:

    Oxidation: The furyl groups can be oxidized to form corresponding furans.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furyl groups can yield furans, while nucleophilic substitution of the ester group can produce various substituted derivatives.

Scientific Research Applications

Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate involves its interaction with specific molecular targets. The triazole ring and furyl groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is unique due to its combination of furyl groups, triazole ring, and ethyl ester, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N4O5S

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 2-[[2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C17H18N4O5S/c1-2-24-15(23)9-18-14(22)11-27-17-20-19-16(13-6-4-8-26-13)21(17)10-12-5-3-7-25-12/h3-8H,2,9-11H2,1H3,(H,18,22)

InChI Key

WBZMDMLWRBHWGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1CC2=CC=CO2)C3=CC=CO3

Origin of Product

United States

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